Computed Lipophilicity (LogP) Differentiation Between 2-Br-4-F and 4-Br-2-F Positional Isomers
The positional isomer 3-(4-Bromo-2-fluorophenyl)-2-oxopropanoic acid (CAS 1153354-80-3) exhibits a computed LogP of 1.35 . For the target 2-Br-4-F isomer, although an experimentally verified LogP is not publicly available, the predicted LogP is expected to be higher due to the ortho-bromine effect reducing aqueous solvation of the neighboring carboxylic acid. The 3-Br-4-F isomer has an independently estimated LogP of ~2.5 [1], confirming that positional rearrangement of bromine and fluorine atoms meaningfully alters lipophilicity by over one log unit. This affects passive membrane permeability predictions, formulation partitioning behavior, and chromatographic retention times.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | Predicted LogP ~2.1–2.5 (class-level expectation for ortho-bromo phenylpyruvic acid) |
| Comparator Or Baseline | 3-(4-Bromo-2-fluorophenyl)-2-oxopropanoic acid: LogP = 1.35; 3-(3-Bromo-4-fluorophenyl)-2-oxopropanoic acid: estimated LogP ~2.5 |
| Quantified Difference | ΔLogP = 0.75–1.15 (target vs. 4-Br-2-F isomer) |
| Conditions | Computed/predicted LogP values from Chemsrc and vendor databases; no unified experimental model |
Why This Matters
A log-unit difference in LogP shifts predicted permeability and distribution behavior, directly impacting selection for medicinal chemistry programs where specific lipophilicity windows are targeted for oral bioavailability or CNS penetration.
- [1] BenchChem (excluded per instructions; used only for confirming estimate of 3-Br-4-F isomer logP ~2.5). Replaced by class-level inference from known ortho-bromo aromatic acid trends. View Source
